molecular formula C17H18N2O2 B11838675 Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-5-methylnicotinate

Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-5-methylnicotinate

Cat. No.: B11838675
M. Wt: 282.34 g/mol
InChI Key: KFITZRQRNRLSTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-5-methylnicotinate is a complex organic compound that features a quinoline derivative fused with a nicotinate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-5-methylnicotinate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroquinoline with a nicotinic acid derivative under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or a base like sodium hydroxide. The esterification step involves the reaction of the resulting carboxylic acid with methanol in the presence of a dehydrating agent like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-5-methylnicotinate can undergo various chemical reactions including:

    Oxidation: The quinoline ring can be oxidized to form quinolinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the ester group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include quinolinone derivatives, dihydroquinoline derivatives, and various substituted quinoline and nicotinate esters.

Scientific Research Applications

Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-5-methylnicotinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

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Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

methyl 6-(3,4-dihydro-2H-quinolin-1-yl)-5-methylpyridine-3-carboxylate

InChI

InChI=1S/C17H18N2O2/c1-12-10-14(17(20)21-2)11-18-16(12)19-9-5-7-13-6-3-4-8-15(13)19/h3-4,6,8,10-11H,5,7,9H2,1-2H3

InChI Key

KFITZRQRNRLSTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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